REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][C:4]([CH2:5][C:6]([CH2:7][CH2:8][CH3:9])=[O:10])=[O:11].[CH3:22][CH2:23][O:24][CH2:25][CH3:26].[Na+:21].[O-:17][C:18]([OH:19])=[O:20].[S:12]([Cl:13])(=[O:14])([Cl:15])=[O:16]>>[CH2:1]([CH3:2])[O:3][C:4]([CH:5]([C:6]([CH2:7][CH2:8][CH3:9])=[O:10])[Cl:15])=[O:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC(=O)CC(=O)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)Cl
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Name
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Type
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product
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Smiles
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CCCC(=O)C(Cl)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |